1H-Pyrazolo[3,4-C]pyridin-7-amine
CAS No.: 518038-78-3
Cat. No.: VC4018051
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 518038-78-3 |
|---|---|
| Molecular Formula | C6H6N4 |
| Molecular Weight | 134.14 g/mol |
| IUPAC Name | 1H-pyrazolo[3,4-c]pyridin-7-amine |
| Standard InChI | InChI=1S/C6H6N4/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H2,7,8)(H,9,10) |
| Standard InChI Key | SGFRUQZYZBPQCJ-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C2=C1C=NN2)N |
| Canonical SMILES | C1=CN=C(C2=C1C=NN2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 1H-pyrazolo[3,4-C]pyridin-7-amine consists of a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The amine group at position 7 enhances reactivity and facilitates hydrogen bonding, which is critical for biological interactions . Key structural features include:
-
Molecular Formula: C₆H₆N₄
-
Molecular Weight: 134.14 g/mol
-
SMILES Notation: C1=CN=C(C2=C1C=NN2)N
-
InChI Key: SGFRUQZYZBPQCJ-UHFFFAOYSA-N
The planar aromatic system and electron-rich nitrogen atoms contribute to its stability and solubility in polar solvents. Tautomerism is possible but less prevalent compared to related pyrazolo[3,4-b]pyridines, where the 1H-tautomer is thermodynamically favored .
Physicochemical Profile
-
Appearance: Typically a crystalline solid (white to off-white) .
-
Solubility: Moderate solubility in water and organic solvents (e.g., methanol, DMSO) due to the hydrochloride salt form, which improves bioavailability .
-
Stability: Stable under ambient conditions but sensitive to strong acids/bases and oxidizing agents.
Synthesis and Functionalization Strategies
Classical Synthetic Routes
The synthesis of 1H-pyrazolo[3,4-C]pyridin-7-amine often involves cyclocondensation reactions. A common approach utilizes 3-aminopyrazole derivatives reacting with α,β-unsaturated carbonyl compounds or nitriles under reflux conditions . For example:
-
Cyclization of 3-Amino-4-cyanopyrazole: Heating with acetic anhydride yields the pyrazolo[3,4-C]pyridine core .
-
Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes (e.g., 150°C for 10 min) .
Modern Functionalization Techniques
Recent advances enable selective derivatization at multiple positions:
-
C-3 Modification: Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl/alkyl groups .
-
C-5 Halogenation: Bromine or chlorine substituents enhance reactivity for further substitutions .
-
N-1 Alkylation: Protects the pyrazole nitrogen while introducing alkyl/aryl groups .
A 2023 study demonstrated sequential functionalization at C-3, C-5, and C-7 positions, achieving trisubstituted derivatives with >80% yields .
Biological Activities and Mechanisms
Kinase Inhibition
1H-Pyrazolo[3,4-C]pyridin-7-amine derivatives exhibit potent inhibition of kinases implicated in cancer and neurodegeneration:
-
Glycogen Synthase Kinase-3 (GSK-3): Compound 14a (IC₅₀ = 0.4 µM) selectively inhibits GSK-3α/β, a target for Alzheimer’s disease .
-
Fibroblast Growth Factor Receptors (FGFRs): Derivatives like 7n show nanomolar activity against FGFR1-4, with antitumor efficacy in xenograft models .
-
TANK-Binding Kinase 1 (TBK1): Inhibitor 15y (IC₅₀ = 0.2 nM) suppresses interferon signaling, relevant to autoimmune diseases .
Antimicrobial and Anti-Inflammatory Effects
-
Antibacterial Activity: Substitutions at C-3 with electron-withdrawing groups (e.g., NO₂) enhance activity against Staphylococcus aureus (MIC = 8 µg/mL) .
-
COX-2 Inhibition: A 2024 study identified derivatives with 50-fold selectivity over COX-1, reducing inflammation in murine models .
Applications in Drug Discovery
Oncology
The scaffold’s ability to disrupt kinase signaling has led to preclinical candidates:
-
Compound 7n: Orally bioavailable FGFR inhibitor with 92% tumor growth inhibition in H1581 xenografts .
-
DYRK1A Inhibitors: 5-Aryl derivatives (e.g., 14e) block cell cycle progression in glioblastoma cells .
Neurodegenerative Diseases
-
GSK-3 Inhibitors: Improve cognitive function in tauopathy models by reducing hyperphosphorylated tau .
-
sGC Stimulators: 6-Substituted analogs activate soluble guanylyl cyclase, showing promise for vascular dementia .
Antimicrobial Agents
-
Methicillin-Resistant S. aureus (MRSA): Chloro-substituted derivatives (e.g., 6e) disrupt biofilm formation .
Analytical Characterization
Spectroscopic Methods
-
NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) reveals characteristic peaks at δ 5.32 (s, 1H, pyrazole C-H) and δ 7.02–8.28 (pyridine protons) .
-
Mass Spectrometry: High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ = 175.0984) .
Chromatographic Techniques
-
HPLC: Purity >95% achieved using C18 columns (acetonitrile/water gradient) .
-
Elemental Analysis: Carbon/nitrogen ratios validate synthetic intermediates .
Recent Advances and Future Directions
Targeted Drug Delivery
-
Nanoparticle Formulations: Encapsulation in PEGylated liposomes improves brain permeability for neurodegenerative applications .
-
PROTACs: Bifunctional molecules degrade TBK1 via ubiquitination, enhancing selectivity .
Computational Design
Challenges and Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume